molecular formula C11H17BO3S B151623 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol CAS No. 864754-05-2

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

Cat. No. B151623
CAS RN: 864754-05-2
M. Wt: 240.13 g/mol
InChI Key: IBPANZFESPGCOB-UHFFFAOYSA-N
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Description

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol, or TMDBT, is an organic compound that has been studied extensively for its potential uses in scientific research applications. It is a derivative of boronic acid and is composed of a thiophen-2-yl group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group. TMDBT has been found to have a wide range of applications in scientific research due to its unique properties and potential biochemical and physiological effects.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol”:

Diels-Alder Reactions

This compound is commonly used in Diels-Alder reactions, which are a type of organic chemical reaction that forms a six-membered ring by the reaction of a diene with a reactive alkene, known as the dienophile. It is particularly used with styrene and trans-β-nitrostyrene .

Borylation Reactions

It serves as a reagent for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration Reactions

The compound is employed in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Synthesis of Biologically Active Compounds

It acts as an important intermediate in the synthesis of many biologically active compounds such as crizotinib .

Optical and Electrochemical Properties Study

This chemical is used in studying the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .

Organic Intermediate with Borate and Sulfonamide Groups

It can be synthesized through nucleophilic and amidation reactions to form organic intermediates with borate and sulfonamide groups .

Synthesis of 1H-Indazole Derivatives

The compound is a significant intermediate for the synthesis of 1H-indazole derivatives .

Mechanism of Action

Target of Action

Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are often used in the Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, the compound can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds. This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules. The downstream effects of these reactions can lead to the formation of a wide variety of organic compounds.

Pharmacokinetics

Similar compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are solid at room temperature and have a melting point of 166.0 to 170.0 °C . These properties may influence the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C . Additionally, the compound’s reactivity can be influenced by the presence of a palladium catalyst .

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5,7,13H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPANZFESPGCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590059
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

CAS RN

864754-05-2
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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